![molecular formula C19H18F3NO3 B2470780 {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate CAS No. 380175-32-6](/img/structure/B2470780.png)
{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate
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Overview
Description
The compound “{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate” is an organic compound containing a trifluoromethyl group (-CF3), a phenyl group (C6H5-), and a carbamoyl group (-CONH2). The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring . The carbamoyl group is a functional group derived from carbamic acid and has the formula -CONH2 .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its functional groups. The trifluoromethyl group would be expected to be electron-withdrawing, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, including those typical of esters, amides, and aromatic compounds. For example, it might undergo hydrolysis, reduction, or various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
- {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate (let’s call it Compound A) has been investigated as a host material for blue OLEDs . Its high thermal stability and suitable frontier-energy levels make it a promising candidate.
- Researchers have explored a cascade process for synthesizing Compound A, combining Heck cross-coupling with subsequent carbon–carbon double bond hydrogenation . This efficient synthetic route enhances accessibility to Compound A.
- Although not directly related to Compound A, its structural motif (trifluoromethylphenyl) has been studied in other contexts. For instance, derivatives containing this motif have been evaluated for antimicrobial properties .
- Again, not specific to Compound A, but the trifluoromethylphenyl group has been explored in designing pharmacophore models for analgesics . This highlights the broader relevance of this functional group.
Organic Light-Emitting Diodes (OLEDs) Host Material
Cascade Synthesis Process
Antimicrobial Evaluation
Analgesic Pharmacophore Models
Chemical Synthesis and Characterization
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-2-16(13-7-4-3-5-8-13)18(25)26-12-17(24)23-15-10-6-9-14(11-15)19(20,21)22/h3-11,16H,2,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZAIMXHDAVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate |
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